molecular formula C11H11NO2S B3059629 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- CAS No. 103986-16-9

2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]-

Cat. No.: B3059629
CAS No.: 103986-16-9
M. Wt: 221.28 g/mol
InChI Key: LCWXKXQNPIDGOK-UHFFFAOYSA-N
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Description

2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- is a heterocyclic compound that belongs to the thiazolidinedione class. This compound is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazolidinediones are known for their diverse biological activities, including antidiabetic, antimicrobial, and anti-inflammatory properties .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- are intriguing. It is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- is complex and multifaceted. It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- may change over time. This could include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . More detailed studies are required to confirm these findings.

Dosage Effects in Animal Models

The effects of 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- can vary with different dosages in animal models This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- may be involved in various metabolic pathways, interacting with enzymes or cofactors It could also have effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- within cells and tissues is a complex process that may involve various transporters or binding proteins It could also have effects on its localization or accumulation within cells

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- typically involves the cyclocondensation of appropriate starting materials. One common method includes the reaction of 4-methylbenzylamine with thioglycolic acid, followed by cyclization with chloroacetic acid under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of microwave irradiation and solvent-free conditions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other thiazolidinediones.

Properties

IUPAC Name

3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-8-2-4-9(5-3-8)6-12-10(13)7-15-11(12)14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWXKXQNPIDGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)CSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361609
Record name 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103986-16-9
Record name 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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